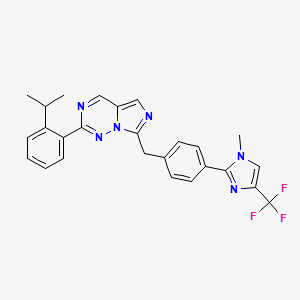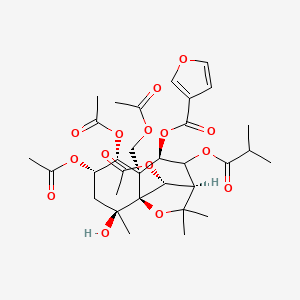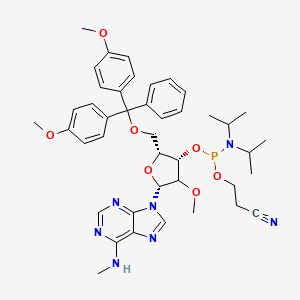
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves several steps. The starting material is typically adenosine, which undergoes a series of chemical modifications to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMTr) group.
Methylation of the 2’-hydroxyl group: This step introduces a methyl group at the 2’-position.
Methylation of the N6 position:
Attachment of the 3’-CED phosphoramidite group: This is the final step, where the 3’-hydroxyl group is converted into a phosphoramidite group, making it suitable for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidite group into a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: Typical reagents include nucleophiles such as alcohols and amines.
Major Products
The major products formed from these reactions include phosphorylated oligonucleotides and various substituted derivatives of the original compound .
Scientific Research Applications
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for various biochemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can influence the stability and binding properties of the nucleic acid. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Compared to these similar compounds, 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is unique due to its specific modifications at the 2’- and N6-positions, as well as the presence of the 3’-CED phosphoramidite group. These modifications enhance its stability and make it particularly suitable for oligonucleotide synthesis .
Properties
Molecular Formula |
C42H52N7O7P |
|---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37+,38?,41-,57?/m1/s1 |
InChI Key |
XXRTXDUOPCNYDH-QABNSMFOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


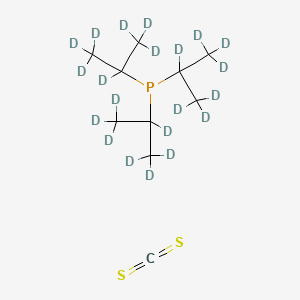
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
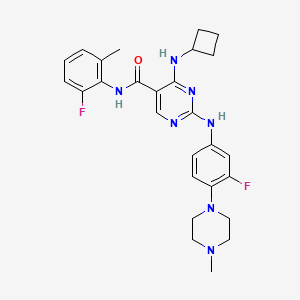
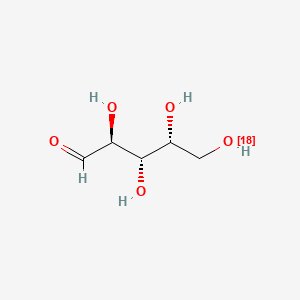
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

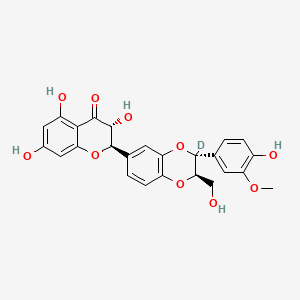
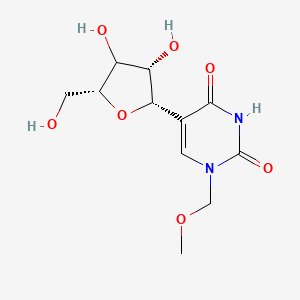

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
